Cas no 87-32-1 (N-Acetyl-tryptophan)
N-Acetyl-tryptophan Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-DL-tryptophan
- Ac-DL-Trp-OH
- 2-acetamido-3-(1H-indol-3-yl)propanoic acid
- 2-ACETYLAMINO-3-(1H-INDOL-3-YL)-PROPIONIC ACID
- N-Acetyl-DL-Tryptophen
- N-Acetyltryptoph
- Acetyltryptophan
- N-Acetyltryptophan
- DL-Acetyltryptophan
- DL-N-Acetyltryptophan
- N-Acetyl-DL-tryptophane
- DL-Tryptophan, N-acetyl-
- Tryptophan, N-acetyl-
- L-Tryptophan, N-acetyl-
- NSC49124
- Tryptophan, N-acetyl-, DL-
- DZTHIGRZJZPRDV-UHFFFAOYSA-N
- N-Acetyl-Trp-OH
- Acetyl tryptophan
- TRYPTOPHAN, N-ACETYL-, L-
- N-acetyl tryptophan
- N-Acetyltryptophan #
- Z85881713
- Nalpha-acetyl-DL-tryptophan
- A-1810
- SR-01000597217-1
- CBDivE_014228
- 87-32-1
- 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
- UNII-4460NBV53F
- A-Acetyl-DL-Tryptophan
- MFCD00065976
- CHEMBL1905494
- LS-158103
- SMR000339886
- 4460NBV53F
- N-alpha-Acetyl-DL-Tryptophan
- SY036184
- DZTHIGRZJZPRDV-UHFFFAOYSA-
- BDBM91686
- N-
- N-acetyl-D,L-tryptophan
- MFCD00005644
- SR-01000597217
- ACETYLTRYPTOPHAN [WHO-DD]
- CHEBI:70976
- N-a-AcetylTryptophan
- ACETYLTRYPTOPHAN, DL-
- NCIOpen2_005595
- AB00637124-07
- Oprea1_817403
- NSC-49124
- FT-0634178
- SY036799
- HMS2271L03
- NCI60_004180
- A0120
- A804795
- SCHEMBL57140
- InChI=1/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
- FT-0633493
- STK367673
- AKOS000120599
- N-Acetyl DL-Tryptophan
- ACETYLTRYPTOPHAN, DL- [II]
- CCG-41706
- VS-00668
- DTXSID40861672
- 2-Acetylamino-3-(1H-indol-3-yl)propionic acid
- dl-.alpha.-Acetamidoindole-3-propionic acid
- BBL000688
- 3AD26BD1-C587-4301-9682-DA13678CE54F
- AM82276
- J-300264
- SR-01000597217-2
- FT-0629814
- 2-acetamido-3-(1H-indol-3-yl)-propionic acid
- EN300-18555
- DL-.alpha.-Acetylamino-3-indolepropionic acid
- HMS3372O11
- N-ACETYLTRYPTOPHAN [EP MONOGRAPH]
- EINECS 201-739-3
- CS-W012698
- AC-19242
- AC-27041
- Cambridge id 5117020
- ACon1_001308
- d,l-alpha-Acetylamino-3-indolepropionic acid
- N-acetyltryptophanate sodium
- BRD-A18626878-001-01-6
- NSC90726
- NSC-90726
- NSC 49124
- HY-W011982
- Q27139225
- A13889
- Acetyl-dl-tryptophan
- n-acetyltryptophane
- MLS000686793
- d,l-.alpha.-Acetylamino-3-indolepropionic acid
- AKOS016040255
- DL-Tryptophan, N-acetyl- (ZCI)
- N-Acetyltryptophan (ACI)
- Tryptophan, N-acetyl-, DL- (8CI)
- (RS)-N-Acetyltryptophan
- Ac-x-trp-oh
- dl-α-Acetylamino-3-indolepropionic acid
- SY040644
- MFCD00065021
- NS00014999
- DB-041633
- DB-056991
- DB-045994
- N-Acetyl-tryptophan
-
- MDL: MFCD00005644
- Inchi: 1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
- InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
- SMILES: O=C(C(CC1C2C(=CC=CC=2)NC=1)NC(C)=O)O
- BRN: 89478
Computed Properties
- Exact Mass: 246.10000
- Monoisotopic Mass: 246.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 82.2
Experimental Properties
- Color/Form: White flake crystals. Odorless.
- Density: 1.1855 (rough estimate)
- Melting Point: 204-206 °C (dec.) (lit.)
- Boiling Point: 586.6℃ at 760 mmHg
- Flash Point: 308.6°C
- Refractive Index: 1.6450 (estimate)
- Water Partition Coefficient: Insoluble in cold water
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 82.19000
- LogP: 1.69060
- Solubility: Soluble in ether and sodium hydroxide solution, slightly soluble in ethanol.
N-Acetyl-tryptophan Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- TSCA:Yes
- Storage Condition:2-8°C
N-Acetyl-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100466-1g |
N-Acetyl-tryptophan |
87-32-1 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100466-500g |
N-Acetyl-tryptophan |
87-32-1 | 98% | 500g |
¥1164.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100466-25g |
N-Acetyl-tryptophan |
87-32-1 | 98% | 25g |
¥91.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100466-100g |
N-Acetyl-tryptophan |
87-32-1 | 98% | 100g |
¥291.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100466-5g |
N-Acetyl-tryptophan |
87-32-1 | 98% | 5g |
¥30.90 | 2023-09-04 | |
| Fluorochem | 040909-5g |
N-Acetyl-DL-tryptophan |
87-32-1 | 97% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 040909-25g |
N-Acetyl-DL-tryptophan |
87-32-1 | 97% | 25g |
£18.00 | 2022-02-28 | |
| Fluorochem | 040909-100g |
N-Acetyl-DL-tryptophan |
87-32-1 | 97% | 100g |
£45.00 | 2022-02-28 | |
| AstaTech | 50516-10/G |
N-ACETYL-DL-TRYPTOPHAN |
87-32-1 | 97% | 10g |
$40 | 2023-09-17 | |
| AstaTech | 50516-50/G |
N-ACETYL-DL-TRYPTOPHAN |
87-32-1 | 97% | 50g |
$120 | 2023-09-17 |
N-Acetyl-tryptophan Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 3
1.2 1.5 h, 80 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 19
Production Method 20
N-Acetyl-tryptophan Raw materials
- Indole
- tryptophan
- 2-Iodopyrazine
- 2-Acetamidoacrylic acid
- 2-Nitrophenethyl alcohol
- DL-Serine
- 4-(1,3-Dioxolan-2-yl)-2-acetamidobutanoic acid
- 2-Propenoic acid, 2-(acetylamino)-3-(1H-indol-3-yl)-
- 1,3-diethyl 2-acetamidopropanedioate
- N-Acetyl-D-tryptophan
- L-Tryptophan
- Gramine
- N-Acetyl-L-tryptophan
- diethyl (acetylamino)(1H-indol-3-ylmethyl)propanedioate
- Benzene, 1-(2-ethoxyethenyl)-2-nitro-, (E)- (9CI)
N-Acetyl-tryptophan Preparation Products
N-Acetyl-tryptophan Suppliers
N-Acetyl-tryptophan Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-Acetyl-tryptophan
N-Acetyl-tryptophan: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
N-Acetyl-tryptophan (CAS No. 87-32-1) is a derivative of the essential amino acid tryptophan, featuring an acetyl group attached to the amino nitrogen. This compound has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its multifaceted applications and potential therapeutic benefits. Its unique structure and biochemical properties make it a valuable tool in studying various physiological processes, including neurotransmitter synthesis, immune response modulation, and metabolic pathways.
The chemical structure of N-Acetyl-tryptophan can be described as follows: it consists of a tryptophan backbone with an acetyl group (-COCH₃) replacing the amino group (-NH₂) at the α-position. This modification enhances its solubility in water and alters its interactions with biological targets, making it a promising candidate for drug development. The compound’s molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 219.23 g/mol.
In recent years, N-Acetyl-tryptophan has been extensively studied for its role in enhancing serotonin production. Serotonin, a key neurotransmitter, is crucial for regulating mood, sleep, appetite, and cognitive functions. Research indicates that N-Acetyl-tryptophan may serve as a precursor for serotonin synthesis, potentially aiding in the treatment of mood disorders such as depression and anxiety. Studies have shown that supplementing with this compound can increase serotonin levels in the brain, thereby improving mental health outcomes.
Beyond its neurological effects, N-Acetyl-tryptophan has been explored for its immunomodulatory properties. Emerging research suggests that it can modulate immune responses by influencing the production of cytokines and other signaling molecules. This makes it a promising candidate for developing therapeutic strategies against chronic inflammatory diseases and autoimmune disorders. Additionally, N-Acetyl-tryptophan has shown potential in enhancing gut health by supporting the growth of beneficial gut microbiota and reducing inflammation in the gastrointestinal tract.
The synthesis of N-Acetyl-tryptophan typically involves the acetylation of tryptophan using acetic anhydride or acetyl chloride under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to ensure high yield and purity. Purification is achieved through recrystallization or column chromatography, resulting in a product that meets pharmaceutical-grade standards.
Recent advancements in analytical chemistry have enabled more precise characterization of N-Acetyl-tryptophan using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the compound’s structure, stability, and interactions with biological targets. Such analytical data are crucial for optimizing its formulation and ensuring its efficacy in therapeutic applications.
The pharmacokinetics of N-Acetyl-tryptophan have been studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. Initial studies suggest that it exhibits good bioavailability when administered orally and can reach target tissues efficiently. Metabolism primarily involves enzymatic degradation into smaller molecules that are eventually excreted via urine or bile. Understanding these pharmacokinetic properties is essential for determining optimal dosages and administration routes.
In clinical settings, N-Acetyl-tryptophan is being evaluated for its potential in treating various conditions beyond mood disorders and immune modulation. Preliminary clinical trials have shown promising results in using this compound for managing sleep disturbances associated with insomnia. The ability of N-Acetyl-tryptophan to enhance serotonin production may help regulate sleep-wake cycles and improve overall sleep quality.
Future research directions include exploring the synergistic effects of N-Acetyl-tryptophan when combined with other compounds or therapies. For instance, combining it with natural supplements like magnesium or St. John’s Wort could enhance its therapeutic benefits while minimizing potential side effects. Additionally, investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s is an area of growing interest.
The regulatory landscape for N-Acetyl-tryptophan varies by region but generally requires compliance with Good Manufacturing Practices (GMP) to ensure safety and efficacy. Manufacturers must provide comprehensive data on its chemical composition, stability, toxicity profiles, and clinical efficacy before it can be approved for therapeutic use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) play critical roles in overseeing these processes.
Environmental considerations also play a role in the production and disposal of N-Acetyl-tryptophan. Sustainable manufacturing practices are being adopted to minimize waste generation and reduce environmental impact. For instance, green chemistry principles are being applied to develop more efficient synthetic routes that use renewable resources and generate fewer byproducts.
The economic impact of N-Acetyl-tryptophan as a pharmaceutical ingredient is significant due to its wide range of applications across multiple therapeutic areas. As demand grows for natural alternatives to synthetic drugs, compounds like N-Acetyl-tryptophan are expected to play an increasingly important role in global healthcare markets. Investment in research and development continues to drive innovation in this field.
In conclusion, N-Acetyl-tryptophan (CAS No. 87-32-1) is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structure enables diverse applications ranging from enhancing neurotransmitter synthesis to modulating immune responses. With ongoing research efforts aimed at optimizing its production methods、clinical efficacy、and regulatory approval,this compound is poised to make substantial contributions to modern medicine。
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